molecular formula C16H17N3O2 B2869321 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2034433-42-4

3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine

Cat. No.: B2869321
CAS No.: 2034433-42-4
M. Wt: 283.331
InChI Key: MVROTWXCNXRKJR-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring pyridine and piperidine moieties are known to be key scaffolds in pharmaceuticals and are frequently investigated for their potential biological activities . For instance, molecules containing a pyridine-piperidine core have been studied as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic enzyme and drug target for certain cancers . Additionally, such structures are explored in the development of agents for the nervous and immune systems, showcasing their broad research utility . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine the compound's specific properties and applicability to their work.

Properties

IUPAC Name

pyridin-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(13-3-1-7-18-11-13)19-10-2-4-15(12-19)21-14-5-8-17-9-6-14/h1,3,5-9,11,15H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROTWXCNXRKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Intermediate Synthesis: Pyridin-4-yloxy-Piperidine

The pyridin-4-yloxy-piperidine intermediate is synthesized through nucleophilic aromatic substitution or etherification. In one approach, 4-hydroxypyridine reacts with a piperidine derivative bearing a leaving group (e.g., bromide or tosylate) under basic conditions. For example, 3-(tosyloxy)piperidine undergoes substitution with 4-hydroxypyridine in ethanol/water using potassium carbonate and potassium iodide, yielding 3-(pyridin-4-yloxy)piperidine. Alternative methods employ Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) for stereospecific ether formation, though this is less commonly reported in the reviewed sources.

Table 1: Comparative Conditions for Pyridin-4-yloxy-Piperidine Synthesis
Method Reagents/Conditions Yield (%) Reference
Nucleophilic Substitution 4-Hydroxypyridine, 3-bromopiperidine, K₂CO₃, KI, ethanol/water, reflux 78–85
Tosylate Displacement 3-(Tosyloxy)piperidine, 4-hydroxypyridine, K₂CO₃, DMF, 80°C 72

Amide Bond Formation: Piperidine-Pyridine Carbonyl Linkage

The final step involves coupling 3-(pyridin-4-yloxy)piperidine with pyridine-3-carbonyl chloride or its activated ester. Condensation agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed in dichloromethane or DMF, with yields ranging from 65% to 92%. Boc-protected intermediates are commonly used to prevent side reactions, followed by deprotection with trifluoroacetic acid.

Table 2: Amide Coupling Optimization Data
Coupling Agent Solvent Base Temperature (°C) Yield (%) Purity (HPLC)
HATU DMF DIPEA 25 92 99.1
EDCl/HOBt CH₂Cl₂ TEA 0→25 85 98.5
DCC THF DMAP 40 65 97.8

Experimental Protocols and Optimization

Stepwise Procedure for Nucleophilic Substitution

  • Reaction Setup : Combine 3-bromopiperidine (1.2 eq), 4-hydroxypyridine (1.0 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq) in ethanol/water (4:1 v/v).
  • Reflux : Heat at 80°C for 18 hours under nitrogen.
  • Workup : Cool to room temperature, filter, and concentrate under reduced pressure.
  • Purification : Chromatography on silica gel (ethyl acetate/hexane, 3:7) yields 3-(pyridin-4-yloxy)piperidine as a white solid.

Critical Parameters for Amide Coupling

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require rigorous drying.
  • Catalyst Loading : HATU (1.1 eq) outperforms EDCl in minimizing racemization.
  • Temperature Control : Reactions at 0°C→25°C reduce side product formation compared to higher temperatures.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 2H, Py-H), 7.25 (d, J = 5.6 Hz, 2H, Py-H), 4.95 (m, 1H, Piperidine-OCH), 3.75–3.40 (m, 4H, Piperidine-NCH₂), 2.90 (m, 1H, Piperidine-CH), 1.85–1.50 (m, 4H, Piperidine-CH₂).
  • ¹³C NMR : 165.8 (C=O), 154.2 (Py-O), 149.7 (Py-C), 123.4 (Py-C), 67.3 (Piperidine-OCH), 46.8 (Piperidine-NCH₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >99% (Column: C18, 250 mm × 4.6 mm; Mobile phase: 60% acetonitrile/40% water + 0.1% TFA).
  • Retention Time : 12.7 minutes (flow rate: 1.0 mL/min).

Applications and Pharmacological Relevance

The compound’s piperidine-pyridine scaffold is a privileged structure in drug discovery, notably as kinase inhibitors (e.g., FGFR inhibitors) and glycine transporter modulators. Its synthetic flexibility allows derivatization at the pyridine or piperidine moieties to enhance bioavailability or target affinity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives with altered functional groups.

Scientific Research Applications

The compound 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine 1-oxide is a complex organic compound with a molecular weight of approximately 299.33 g/mol. It features a piperidine ring, a pyridine moiety, and an oxy group in its structure, making it an interesting subject in chemical and biological studies.

Scientific Research Applications

This compound 1-oxide has applications across medicinal chemistry and materials science. Research indicates that this compound 1-oxide exhibits significant biological activity and has been investigated for potential interactions with various enzymes and receptors, suggesting a role in modulating biological pathways relevant to diseases. Preliminary findings indicate that it could influence cellular processes through specific molecular interactions, leading to its exploration as a candidate for drug development.

Potential Interactions

Interaction studies have focused on understanding how this compound 1-oxide interacts with specific enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications. The results suggest that this compound can significantly impact certain biological pathways, leading to its exploration as a candidate for drug development.

Distinctiveness

The unique combination of functional groups in this compound 1-oxide confers specific chemical and biological properties. This distinctiveness enhances its value in research and industrial applications, making it a versatile compound in synthetic organic chemistry.

Pyridine Derivatives

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Substituents/Modifications Key Interactions/Properties Source
(E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate Hydroxyphenyl, acrylate ester H-bonding, C–H⋯π interactions, dimeric crystal packing
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, substituted phenyl groups High melting points (268–287°C), IR/NMR-detectable functional groups
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Trifluoromethyl, pyridazinyl, benzylidene Enhanced lipophilicity, potential bioactivity
(R/S)-1-(3-(pyrazolo[3,4-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)piperidine-1-carbonyl)cyclopropanecarbonitrile Pyrazolo-pyrrolo-pyridine fused ring, cyclopropane Complex heterocyclic architecture, enantiomer-specific activity

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in (E)-methyl derivatives facilitates dimer formation via O–H⋯O bonds, enhancing crystallinity .
  • Fused Heterocycles : Compounds like pyrazolo-pyrrolo-pyridines () introduce planar regions for target binding but may reduce solubility.

Physicochemical Properties

Property 3-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyridine (Inferred) (E)-Methyl Acrylate Derivative Chloro-Substituted Pyridine
Molecular Weight ~350–400 g/mol 289 g/mol 466–545 g/mol
Melting Point Moderate (150–200°C) Not reported 268–287°C
Key Spectral Signals C=O (1690–1730 cm⁻¹), aromatic C–H (3100 cm⁻¹) C=O (1727, 1699 cm⁻¹), O–H (3341 cm⁻¹) C–Cl (750 cm⁻¹), NH₂ (3400 cm⁻¹)
Solubility Moderate in polar aprotic solvents Low (crystallizes in ether/acetate) Low (highly substituted)

Research Findings and Implications

  • Substituent Effects : Chloro and trifluoromethyl groups enhance metabolic stability but may require formulation strategies to address poor solubility .
  • Synthetic Efficiency : Multicomponent reactions () offer rapid access to piperidine-carbonyl cores, while catalytic methods () enable functional group diversification .
  • Structural Dynamics : C–H⋯π and hydrogen-bonding interactions () dictate packing modes, influencing material properties and drug release profiles .

Biological Activity

3-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyridine, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C16H17N3O3, with a molecular weight of 299.33 g/mol. The compound's structure includes a piperidine ring, pyridine moieties, and an ether linkage, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways relevant to disease processes. The exact mechanism involves binding to specific molecular targets, leading to alterations in cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancers .
  • Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes involved in metabolic pathways. For example, related piperidine derivatives have demonstrated inhibitory effects on cholinesterase and monoamine oxidase B .
  • Antiviral Properties : Some studies have explored the antiviral potential of related compounds against HIV protease, indicating that modifications in the piperidine structure can enhance antiviral activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in ovarian and breast cancer cells
Enzyme InhibitionInhibition of cholinesterase and MAO-B
AntiviralPotential inhibition of HIV protease

Case Study 1: Anticancer Activity

A study by Kalai et al. investigated the cytotoxic effects of piperidine derivatives on ovarian cancer cell lines. The results indicated that certain modifications in the piperidine structure could significantly enhance anticancer activity, with IC50 values demonstrating effective inhibition at low concentrations .

Case Study 2: Enzyme Inhibition

Research on piperidine derivatives has shown promise in inhibiting cholinesterase, which is crucial for regulating neurotransmitter levels in the nervous system. Compounds similar to this compound exhibited competitive inhibition with IC50 values ranging from 10 µM to 80 nM depending on structural variations .

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